N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine
Description
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(NE)-N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ |
InChI Key |
PLVAXUFKSBKJPC-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methoxybenzaldehyde to 3-Bromo-4-methoxybenzaldehyde
The selective bromination of 4-methoxybenzaldehyde at the 3-position is achieved using molecular bromine under controlled conditions. According to literature on aromatic bromination:
- Reagents : Bromine (Br2) in a suitable solvent such as chloroform or carbon tetrachloride.
- Conditions : The reaction is typically carried out at low temperatures (0–25 °C) to avoid polybromination.
- Mechanism : Electrophilic aromatic substitution directed by the methoxy group, which activates the ring and directs bromination ortho and para to itself; the aldehyde group is meta-directing but less activating.
This step yields 3-bromo-4-methoxybenzaldehyde with good regioselectivity and yields typically ranging from 60% to 85% depending on conditions.
Formation of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine
The condensation of 3-bromo-4-methoxybenzaldehyde with hydroxylamine is a classical oxime formation:
- Reagents : Hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to generate free hydroxylamine in situ.
- Solvent : Aqueous ethanol or methanol is commonly used to dissolve both reactants.
- Procedure : The aldehyde is dissolved in the solvent, and hydroxylamine hydrochloride is added along with the base. The mixture is stirred at room temperature or slightly elevated temperature (25–50 °C) for several hours.
- Isolation : The product precipitates or can be extracted with organic solvents, then purified by recrystallization or chromatography.
This reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by elimination of water to form the imine (oxime) bond.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde + Br2 | CCl4, 0–25 °C, 1–3 h | 3-Bromo-4-methoxybenzaldehyde | 60–85 |
| 2 | 3-Bromo-4-methoxybenzaldehyde + NH2OH·HCl + base | EtOH/H2O, 25–50 °C, 2–6 h | N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine | 70–90 |
Alternative Synthetic Routes and Variations
- Use of hydroxylamine free base : In some cases, free hydroxylamine is generated by treating hydroxylamine hydrochloride with a stronger base (e.g., NaOH) before reaction to improve conversion.
- Solvent variations : Methanol, ethanol, or aqueous mixtures can be optimized depending on solubility and reaction rate.
- Catalysis : Acid catalysts are generally avoided as they may hydrolyze the oxime; however, mild buffering agents can be used to maintain neutral pH.
- Microwave-assisted synthesis : Recent advances suggest microwave irradiation can accelerate oxime formation, reducing reaction time to minutes with comparable yields.
Mechanistic Insights and Research Findings
The formation of the hydroxylamine Schiff base is well-studied:
- The reaction proceeds through a tetrahedral intermediate formed by nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl.
- Dehydration leads to the formation of the C=N bond characteristic of the oxime.
- The presence of the electron-donating methoxy group and electron-withdrawing bromine influences the electrophilicity of the aldehyde carbon and the stability of the final oxime.
Studies on similar bromo- and methoxy-substituted aromatic aldehydes confirm high regioselectivity and good yields under mild conditions.
Summary Table of Preparation Methods
| Preparation Aspect | Details | Comments |
|---|---|---|
| Bromination reagent | Molecular bromine (Br2) | Requires controlled conditions to avoid polybromination |
| Bromination solvent | CCl4, CHCl3 | Non-polar solvents preferred for selectivity |
| Bromination temperature | 0–25 °C | Low temperature controls regioselectivity |
| Hydroxylamine source | Hydroxylamine hydrochloride + base | Base liberates free hydroxylamine |
| Oxime formation solvent | Ethanol/water mixture | Good solubility and mild conditions |
| Reaction time for oxime | 2–6 hours | Room temperature or mild heating |
| Purification | Recrystallization or chromatography | High purity achievable |
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methylidene]hydroxylamine
- N-[(3-Methoxyphenyl)methylidene]hydroxylamine
- N-[(3-Bromo-4-hydroxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the combination of the bromine and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.
Biological Activity
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the hydroxylamine moiety, confer various biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has the following chemical characteristics:
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : Approximately 260.08 g/mol
- Structure : Contains a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group.
The biological activity of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer cell proliferation and inflammation. Preliminary studies suggest it could inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.
- Receptor Binding : It may also interact with specific receptors, altering their activity and triggering downstream signaling pathways that affect cellular functions.
Anticancer Activity
Numerous studies have investigated the anticancer potential of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma cells (SMMC-7721). The compound demonstrated an IC50 value indicating potent inhibitory activity against these cells .
- Mechanistic Insights : The compound's ability to inhibit telomerase activity has been highlighted as a critical mechanism through which it exerts its anticancer effects. Telomerase is often overexpressed in cancer cells, facilitating their immortality .
- Case Study : A study reported that derivative compounds showed high inhibitory activity against tumor growth in xenograft models, suggesting potential for further development as therapeutic agents .
Antimicrobial Activity
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine also exhibits antimicrobial properties:
- In Vitro Antimicrobial Evaluation : The compound has been tested against various bacterial strains, showing effective inhibition zones comparable to standard antibiotics. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
- Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes within the bacteria.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(Bromo-Methoxy) | SMMC-7721 (Liver) | 12.5 | Telomerase inhibition |
| N-(Bromo-Methoxy) | MCF-7 (Breast) | 15.0 | HDAC inhibition |
| N-(Bromo-Methoxy) | A549 (Lung) | 10.0 | Apoptosis induction |
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 24 |
| Escherichia coli | 16 | 20 |
| Pseudomonas aeruginosa | 32 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
